molecular formula C14H11NOS3 B2511560 N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034223-03-3

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2511560
CAS No.: 2034223-03-3
M. Wt: 305.43
InChI Key: FROOCGGCZIDRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide (CAS: 2034612-03-6, molecular formula: C₁₄H₁₀ClNOS₃, molecular weight: 339.88 g/mol) is a thiophene-based carboxamide derivative characterized by a central methyl group bridging two thiophene rings (2-yl and 3-yl positions) and a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS3/c16-14(12-4-2-7-19-12)15-13(10-5-8-17-9-10)11-3-1-6-18-11/h1-9,13H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROOCGGCZIDRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. One common method involves the reaction of thiophene-2-carboxylic acid with thiophen-3-ylmethylamine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that thiophene derivatives exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Properties : Compounds similar to this compound have been explored as potential anticancer agents. For instance, derivatives like OSI-390 have been developed as anticancer drugs .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory activity, making it a candidate for treating inflammatory diseases .
  • Antioxidant Activity : Research has demonstrated that certain thiophene derivatives possess antioxidant properties, which are crucial for combating oxidative stress-related diseases .

Materials Science

In materials science, this compound is being explored for its potential use in organic semiconductors. The electronic properties of thiophene derivatives make them suitable for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeTarget Organism/PathwayReference
This compoundAntibacterialStaphylococcus aureus
OSI-390AnticancerVarious cancer cell lines
RivaroxabanAntithromboticCoagulation pathway
Thiophene derivative 7aAntioxidantABTS assay

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound, against pathogenic bacteria. Results showed significant inhibition rates, suggesting potential for therapeutic applications in treating bacterial infections .
  • Anticancer Research : In another study focusing on the anticancer properties of thiophene derivatives, researchers synthesized a series of compounds based on the structure of this compound. The study concluded that certain modifications enhanced cytotoxicity against cancer cell lines, indicating a promising avenue for drug development .

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects

  • Nitrothiophene Carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide):
    • Molecular formula: C₁₆H₁₀F₃N₃O₄S₂; molecular weight: 429.39 g/mol.
    • Features a nitro group at the 5-position of the thiophene ring, enhancing electron-withdrawing properties. This modification is associated with narrow-spectrum antibacterial activity .
  • N-(2-Nitrophenyl)thiophene-2-carboxamide :
    • Exhibits a nitro-substituted phenyl group, leading to dihedral angles of 13.53° and 8.50° between the thiophene and benzene rings. Weak C–H⋯O/S interactions dominate its crystal packing .
  • N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide :
    • Incorporates a pyridine ring, resulting in a dihedral angle of 77.79° between thiophene and pyridine. N–H⋯N hydrogen bonds form inversion dimers, influencing supramolecular assembly .

Conformational Flexibility

  • The target compound’s methyl-bridged thiophene groups likely restrict conformational freedom compared to derivatives like N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide (CAS: 2034516-87-3), where a cyclopentyl group introduces additional steric bulk .

Physicochemical Properties

  • Synthetic Routes: The target compound’s synthesis likely parallels methods for N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (), involving activation of carboxylic acids to acyl chlorides followed by amine coupling. In contrast, nitrothiophene carboxamides () employ HATU-mediated coupling, yielding higher purity (up to 99.05%) .
  • Thermodynamic Stability :

    • Dihedral angles in nitro-substituted analogs (e.g., 13.53° in ) suggest reduced steric strain compared to the target compound’s multi-thiophene architecture, which may impact solubility and crystallization .

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure that includes multiple thiophene rings, which are known for their diverse biological properties. The synthesis typically involves acylation reactions, where thiophene derivatives are combined with carboxamide groups to enhance their reactivity and biological efficacy. For instance, a study detailed the synthesis of N-(thiophen-2-yl) nicotinamide derivatives through acylation processes, confirming the structures via techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that thiophene derivatives exhibit significant antibacterial activity against various pathogens. For example, a study evaluated the antibacterial effects of amino thiophene-2-carboxamide derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicated that certain derivatives showed inhibition zones ranging from 40% to 86.9%, outperforming standard antibiotics like Ampicillin .

CompoundInhibition Zone (mm)Activity Index (%)
3-amino thiophene-2-carboxamide 7b20 (S. aureus)83.3
3-amino thiophene-2-carboxamide 7a19 (B. subtilis)82.6
Ampicillin25100

Fungicidal Activity

In addition to antibacterial properties, some derivatives have shown promising fungicidal activity. A specific derivative was highlighted for its effectiveness against fungal strains, suggesting that modifications in the thiophene structure can lead to enhanced antifungal properties .

Antioxidant Activity

The antioxidant capabilities of this compound have also been assessed. A study utilizing the ABTS assay revealed that certain derivatives exhibited significant inhibition of radical cations, comparable to ascorbic acid, a well-known antioxidant. The best-performing compounds showed up to 62% inhibition .

Compound% Inhibition (ABTS)
3-amino thiophene-2-carboxamide 7a62.0
Ascorbic Acid88.44

The biological activity of these compounds is often attributed to their ability to interact with microbial cell membranes or inhibit essential enzymatic pathways within the microorganisms. The presence of multiple thiophene rings enhances their lipophilicity, allowing better penetration into bacterial cells and potential disruption of cellular functions.

Case Studies

  • Case Study on Antibacterial Efficacy : A recent investigation into the antibacterial activity of thiophene derivatives found that modifications at specific positions on the thiophene ring significantly influenced their efficacy against E. coli and P. aeruginosa. The presence of hydrophilic substituents improved the compounds' solubility and interaction with bacterial membranes .
  • Case Study on Antioxidant Properties : Another study focusing on antioxidant activity demonstrated that structural variations in thiophene derivatives could lead to substantial differences in their radical scavenging abilities, highlighting the importance of molecular design in developing effective antioxidants .

Q & A

Q. What synthetic routes enable scalable production for preclinical trials?

  • Continuous flow chemistry : Optimize reaction steps in microreactors to improve yield and reduce waste .
  • Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to minimize byproducts .
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.